molecular formula C22H22OSi B14282199 4-(Triphenylsilyl)but-3-en-2-ol CAS No. 129158-83-4

4-(Triphenylsilyl)but-3-en-2-ol

Cat. No.: B14282199
CAS No.: 129158-83-4
M. Wt: 330.5 g/mol
InChI Key: BWQPMTKCAOIPMB-UHFFFAOYSA-N
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Description

4-(Triphenylsilyl)but-3-en-2-ol is an organosilicon compound characterized by a butenol backbone with a triphenylsilyl group attached. This compound is notable for its unique structure, which combines the properties of both silicon and organic chemistry, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Triphenylsilyl)but-3-en-2-ol typically involves the use of Grignard reagents. A common method includes the reaction of triphenylsilyl chloride with a Grignard reagent derived from but-3-en-2-ol. The reaction is usually carried out in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Triphenylsilyl)but-3-en-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .

Scientific Research Applications

4-(Triphenylsilyl)but-3-en-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Triphenylsilyl)but-3-en-2-ol involves its interaction with various molecular targets. The triphenylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Triphenylsilyl)but-3-en-2-ol is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical and physical properties. This makes it more stable and reactive compared to similar compounds without the silicon-based group .

Properties

CAS No.

129158-83-4

Molecular Formula

C22H22OSi

Molecular Weight

330.5 g/mol

IUPAC Name

4-triphenylsilylbut-3-en-2-ol

InChI

InChI=1S/C22H22OSi/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-19,23H,1H3

InChI Key

BWQPMTKCAOIPMB-UHFFFAOYSA-N

Canonical SMILES

CC(C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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